1-Cyano-3-phenylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyano-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-6-10-8(12)11-7-4-2-1-3-5-7/h1-5H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPYMLIAAZXJGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546619 | |
| Record name | N-Cyano-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41834-91-7 | |
| Record name | N-Cyano-N′-phenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41834-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyano-3-phenylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041834917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyano-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CYANO-3-PHENYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6WW86Y0KO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of 1 Cyano 3 Phenylurea Formation and Reactions
Proposed Reaction Mechanisms in Isocyanate-Cyanamide Condensations
The formation of 1-cyano-3-phenylurea occurs through the condensation reaction between phenyl isocyanate and cyanamide (B42294). ontosight.aiorgsyn.org The fundamental mechanism involves the nucleophilic addition of cyanamide to the electrophilic carbonyl carbon of the isocyanate group. rsc.orgmdpi.com
The reaction is typically conducted in an aqueous alkaline medium, such as a sodium hydroxide (B78521) solution. orgsyn.org In this environment, cyanamide can deprotonate to form the cyanamide anion. This anion is a more potent nucleophile and readily attacks the isocyanate. The reaction can also be performed using organic solvents like dioxane or toluene, and while it can proceed without a catalyst, catalytic amounts of substances like triethylamine (B128534) or water may increase the reaction rate. google.com
The general steps of the proposed mechanism are:
Nucleophilic Attack: The nitrogen atom of cyanamide (or its corresponding anion) attacks the carbonyl carbon of phenyl isocyanate. orgsyn.orgrsc.org
Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton transfer event occurs, resulting in the final product, this compound.
The reaction progress can be monitored by observing the decrease in the isocyanate (NCO) peak in the infrared (IR) spectrum. google.com To prevent polymerization of the resulting monomer product, stabilizers such as benzoyl chloride or p-toluenesulfonic acid are sometimes added. google.com
Table 1: Reaction Conditions for Isocyanate-Cyanamide Condensation
| Parameter | Condition | Source |
| Reactants | Phenyl Isocyanate, Cyanamide | ontosight.aiorgsyn.org |
| Medium | Aqueous NaOH, Dioxane, Toluene | orgsyn.orggoogle.com |
| Temperature | Room temperature; can be cooled to 15-25°C | orgsyn.orggoogle.com |
| Catalyst | Not necessary, but triethylamine or water can be used | google.com |
| Stabilizers | Benzoyl chloride, p-toluenesulfonic acid | google.com |
Detailed Analysis of Dioxazolone Decomposition Pathways Leading to Urea (B33335) Linkages
Urea linkages can also be formed through pathways involving the decomposition of 1,4,2-dioxazol-5-ones. These compounds serve as stable precursors for acyl nitrenes, which can rearrange to form isocyanates, the key intermediates in urea synthesis. acs.orguva.nl The thermal or photochemical decomposition of dioxazolones results in decarboxylation (loss of CO2) to generate an acyl nitrene intermediate. acs.orguva.nl
This acyl nitrene is highly reactive and undergoes a Curtius-type rearrangement to yield an isocyanate. acs.orgbdu.ac.inbyjus.com The generated isocyanate can then react with various nucleophiles, such as amines or water, to form ureas or related compounds. acs.orgbdu.ac.in For instance, if the decomposition is carried out in the presence of an amine, the resulting isocyanate will react with the amine to form a substituted urea. tandfonline.com If water is present, the isocyanate can be hydrolyzed to an amine, which can then react with another molecule of isocyanate to form a symmetrical urea. tandfonline.com
The decomposition can be initiated thermally, often requiring elevated temperatures. tandfonline.com However, the process can also be facilitated by transition-metal catalysis, allowing the reaction to proceed under milder conditions. acs.orguva.nl
Table 2: Key Intermediates in Dioxazolone Decomposition for Urea Formation
| Intermediate | Role | Source |
| 1,4,2-Dioxazol-5-one | Stable precursor | acs.orguva.nl |
| Acyl Nitrene | Reactive intermediate formed via decarboxylation | acs.orguva.nl |
| Isocyanate | Formed via Curtius-type rearrangement of acyl nitrene | acs.orgbdu.ac.in |
| Amine/Water | Nucleophile that reacts with isocyanate | bdu.ac.intandfonline.com |
Intramolecular Cyclization and Rearrangement Studies (General Urea Chemistry Context)
The chemistry of ureas, including cyanoureas, involves various intramolecular cyclization and rearrangement reactions. While specific studies on the intramolecular cyclization of this compound itself are not extensively detailed in the provided context, the general principles of urea chemistry offer insights into potential transformations.
Urea derivatives can undergo intramolecular cyclization, particularly when suitable functional groups are present in the molecule. For example, diesters can undergo an intramolecular Claisen condensation, known as the Dieckmann condensation, to form cyclic β-keto esters. libretexts.org This reaction is favored for the formation of five- and six-membered rings due to their relative stability and low ring strain. libretexts.orgwikipedia.org The mechanism involves the formation of an enolate which then attacks the other ester group within the same molecule. libretexts.org
Rearrangement reactions are also common in urea chemistry. The Hofmann, Curtius, and Lossen rearrangements are well-known methods for generating isocyanates from primary amides, acyl azides, and hydroxamic acids, respectively. bdu.ac.inbyjus.comrsc.org These isocyanates are pivotal intermediates for synthesizing substituted ureas. bdu.ac.inbyjus.comorganic-chemistry.org For example, the Hofmann rearrangement of a primary amide in the presence of an ammonia (B1221849) source can lead to N-substituted ureas through an in-situ generated isocyanate intermediate. organic-chemistry.orgorganic-chemistry.org Phenylurea itself can undergo a "dearrangement" when heated, breaking down into phenyl isocyanate and ammonia, which can then recombine to form diphenylurea. pnas.org
Furthermore, N-cyano compounds like N-cyano sulfoximines can undergo intramolecular cyclization when activated by agents like trifluoroacetic anhydride, leading to the formation of heterocyclic structures. rsc.org
Role of Catalysis in this compound and Derivative Synthesis
While the direct condensation of phenyl isocyanate and cyanamide can proceed without a catalyst, catalysis plays a significant role in alternative synthetic routes and in the formation of urea derivatives. google.com
Base Catalysis: In the synthesis of unsymmetrical phenylureas from 3-substituted dioxazolones and amines, a base like sodium acetate (B1210297) (NaOAc) is used. tandfonline.com The proposed mechanism suggests that the base facilitates a proton transfer, activating the hydroxamate intermediate, which then decarboxylates to the isocyanate. tandfonline.com
Transition Metal Catalysis:
Palladium (Pd): Palladium catalysts are widely used in the carbonylation of amines to produce ureas. nih.govacs.org For instance, PdI2/KI systems can catalyze the oxidative carbonylation of primary and secondary amines with carbon monoxide and air to form substituted ureas with high efficiency. acs.org Palladium catalysis is also employed in cross-coupling reactions to form N,N'-diarylureas. tandfonline.com
Copper (Cu): Copper catalysts have been explored for the synthesis of N-acyl amidines from dioxazolones, alkynes, and amines. acs.orguva.nl In these reactions, the catalyst helps to generate an acyl nitrene intermediate and promotes its insertion into the copper acetylide bond, avoiding the competing Curtius rearrangement that would lead to urea formation. acs.orguva.nl
Rhodium (Rh) and Iridium (Ir): Group 9 transition metals like rhodium and iridium are used to catalyze C-H amidation reactions using dioxazolones. acs.orguva.nl The mechanism involves the formation of a metal-nitrenoid species after the decarboxylative activation of the dioxazolone. acs.orguva.nl
Iron (Fe): Even trace amounts of iron (in ppm) can facilitate the visible-light-induced decarboxylation of dioxazolones to form ureas when reacted with secondary amines. mdpi.com
The choice of catalyst can be crucial in directing the reaction towards the desired product and suppressing side reactions, such as the Curtius rearrangement in nitrene-based transformations. nih.gov
Table 3: Catalysts in Urea Synthesis and Related Reactions
| Catalyst Type | Example(s) | Role | Source |
| Base | Sodium Acetate (NaOAc) | Promotes isocyanate formation from dioxazolones | tandfonline.com |
| Palladium | PdI₂, Pd/C | Catalyzes oxidative carbonylation of amines | nih.govacs.org |
| Copper | [Cu(OAc)(Xantphos)], CuI | Catalyzes N-acyl amidine synthesis, avoiding urea formation | acs.orguva.nl |
| Rhodium/Iridium | [Cp*MIII] (M=Rh, Ir) | Catalyzes C-H amidation via metal-nitrenoids | acs.orguva.nl |
| Iron | FeCl₃ (or trace Fe) | Facilitates visible-light-induced urea synthesis from dioxazolones | mdpi.com |
Advanced Spectroscopic and Analytical Characterization of 1 Cyano 3 Phenylurea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy reveals the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 1-Cyano-3-phenylurea, distinct signals corresponding to the aromatic protons and the urea (B33335) N-H protons are observed. The aromatic protons typically appear in the range of δ 7.0–7.5 ppm. The signals for the two N-H protons of the urea group are often seen as singlets. For example, in a study using DMSO-d6 as the solvent, these signals appeared at δ 8.91 and δ 8.84 ppm.
Table 1: ¹H NMR Data for this compound
| Functional Group | Chemical Shift (δ) in ppm |
|---|---|
| Aromatic Protons | 7.0 - 7.5 |
| Urea (N-H) Protons | 8.84, 8.91 |
Data presented is a general range and specific values may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound shows characteristic peaks for the carbonyl carbon, the cyano carbon, and the aromatic carbons. The carbonyl carbon of the urea group typically resonates at a specific chemical shift, and the cyano group also has a distinct signal. The aromatic carbons produce a pattern of signals indicative of the phenyl ring.
Table 2: ¹³C NMR Data for this compound
| Carbon Type | Chemical Shift (δ) in ppm |
|---|---|
| Carbonyl (C=O) | ~153-154 |
| Cyano (C≡N) | ~119 |
| Aromatic Carbons | ~120-146 |
Data presented is a general range and specific values may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the compound's structure. This technique can be used to identify this compound by its unique fragmentation pattern, although specific fragmentation data is not detailed in the provided search results.
Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like this compound. It typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation. High-Resolution Mass Spectrometry (HRMS) coupled with ESI allows for the precise determination of the molecular formula of a compound by measuring its mass with very high accuracy. For this compound (molecular formula C₈H₇N₃O), the expected mass of the protonated molecule [C₈H₈N₃O]⁺ would be calculated with high precision. For instance, a high-resolution mass spectrum for a related compound, 1-(4-Cyanophenyl)-3-phenylurea, showed a calculated m/z of 238.0980 for [M+H]⁺, with a found value of 238.0987, confirming its elemental composition.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. For this compound, key vibrational modes include the N-H stretch of the urea, the C=O stretch of the carbonyl group, and the C≡N stretch of the cyano group. The C≡N triple bond exhibits a characteristic sharp band around 2250 cm⁻¹. The C=O stretch of the urea is typically observed in the region of 1640 cm⁻¹. The N-H stretching vibrations of the urea group appear as somewhat broad bands in the range of 3200-3600 cm⁻¹.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Urea (N-H) | Stretch | 3200 - 3600 |
| Cyano (C≡N) | Stretch | ~2250 |
| Carbonyl (C=O) | Stretch | ~1640 |
Data presented is a general range and specific values may vary based on the sample preparation method and instrument.
X-ray Crystallography for Solid-State Structure Determination of Related Cyano-Phenylureas
While the specific crystal structure of this compound is not widely documented in publicly accessible literature, extensive research has been conducted on the crystallography of closely related cyano-phenylurea derivatives. These studies provide critical insights into the likely solid-state conformation, intermolecular interactions, and packing arrangements that this compound might adopt.
X-ray diffraction analysis of these analogous compounds consistently reveals the significant role of hydrogen bonding in stabilizing their crystal lattices. For instance, in the structure of a novel cyanoacrylate compound bearing a phenylurea moiety, C₁₅H₁₇N₃O₄, both intramolecular and intermolecular hydrogen bonds are crucial. nih.gov An intramolecular N—H⋯O bond helps to fix the molecular conformation, while intermolecular N—H⋯N hydrogen bonds link adjacent molecules, creating a stable, extended network. nih.gov The crystal structure of N-benzoyl-N′-phenylurea, a related derivative, also shows a conformation determined by a strong intramolecular N—H⋯O=C hydrogen bond. researchgate.net In this case, pairs of molecules are further connected by intermolecular N—H⋯O=C hydrogen bonds, which form centrosymmetric dimers. researchgate.net
The study of 2-cyanoguanidinophenytoin, which contains a cyanoguanidine group, further illustrates these principles. Its crystal structure is stabilized by a network of inter- and intramolecular hydrogen bond contacts. nih.gov Similarly, the crystal structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, an acyclic cyanohydrazide, features intermolecular contacts and π–π stacking interactions that define its packing in the unit cell. mdpi.com
The crystallographic data for several related compounds are summarized below, highlighting the common structural motifs and variations in unit cell parameters. These data are instrumental for predicting the solid-state behavior of this compound.
Table 1: Crystallographic Data for Compounds Related to this compound
| Compound Name | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| 2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenylcarbamoyl)amino]prop-2-enoate | C₁₅H₁₇N₃O₄ | Monoclinic | P2₁/n | a = 25.102 Å, b = 12.013 Å, c = 10.436 Å, β = 96.248° | nih.gov |
| N-Benzoyl-N′-phenylurea | C₁₄H₁₂N₂O₂ | Monoclinic | P2₁/c | a = 15.5641 Å, b = 4.6564 Å, c = 21.1029 Å, β = 128.716° | researchgate.net |
| 1,3-Diphenyl-urea | C₁₃H₁₂N₂O | Orthorhombic | Pna2₁ | a = 9.118 Å, b = 10.558 Å, c = 11.780 Å | researchgate.net |
| 2-Cyanoguanidinophenytoin (CNG-DPH) | C₁₆H₁₁N₅O | Monoclinic | P2₁/c | Not specified | nih.gov |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are indispensable for the separation, identification, and quantification of phenylurea compounds in various matrices. High-Performance Liquid Chromatography (HPLC) is the most prominent method, often coupled with Solid-Phase Extraction (SPE) for sample preparation to enhance sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) for Phenylurea Analysis
HPLC is the preferred method for the analysis of phenylurea compounds, largely because these molecules are often thermally unstable and not suitable for direct analysis by Gas Chromatography (GC) without derivatization. chromatographyonline.comnewpaltz.k12.ny.us HPLC allows for the simultaneous analysis of multiple phenylurea compounds, including polar and nonvolatile species. chromatographyonline.com
The most common approach involves reversed-phase chromatography. A C18 column is frequently employed for the separation of phenylurea herbicides. nih.govaccustandard.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often run in a gradient mode to achieve optimal separation of a wide range of analytes. nih.govresearchgate.net
Detection is commonly performed using an ultraviolet (UV) detector or a Diode Array Detector (DAD). chromatographyonline.comnih.gov UV detection wavelengths are selected based on the absorbance maxima of the target compounds, with 210 nm, 244 nm, and 245 nm being commonly reported. chromatographyonline.comnih.govresearchgate.net These methods have been successfully applied to determine phenylurea herbicides in environmental samples like drinking water, surface water, and even in complex matrices such as soft drinks. chromatographyonline.comnih.gov The methods are known for their sensitivity, with method detection limits (MDLs) often in the nanogram-per-liter (ng/L) range. nih.gov
Table 2: Typical HPLC Conditions for Phenylurea Analysis
| Parameter | Description | Reference |
|---|---|---|
| Analytical Column | C18 reversed-phase column | newpaltz.k12.ny.usnih.govaccustandard.com |
| Mobile Phase | Acetonitrile/water gradient or isocratic mixture | chromatographyonline.comnih.gov |
| Methanol/water mixture (e.g., 55:45, v/v) | researchgate.net | |
| Flow Rate | Typically 1 mL/min | chromatographyonline.comresearchgate.net |
| Detection | UV Absorbance (e.g., 210 nm, 244 nm) or Diode Array Detector (DAD) (e.g., 245 nm) | chromatographyonline.comnih.govresearchgate.net |
| Target Analytes | Monuron, Diuron, Linuron, Metoxuron, Isoproturon, Neburon, etc. | chromatographyonline.comnih.gov |
| Performance | Mean recoveries often range from 74% to 104%; MDLs can be as low as 4-40 ng/L | nih.gov |
Solid-Phase Extraction (SPE) in Sample Preparation for Phenylurea Analysis
Solid-Phase Extraction (SPE) is a critical and widely used sample preparation technique for the analysis of phenylurea compounds, particularly for trace-level concentrations in complex matrices. SPE serves to isolate and pre-concentrate the analytes of interest from a large sample volume, while simultaneously removing interfering matrix components. This cleanup step leads to a simpler sample matrix, which improves the subsequent HPLC analysis.
For phenylurea herbicides in aqueous samples, the standard procedure involves passing a measured volume of the water sample (e.g., 500 mL) through an SPE cartridge containing a C18-bonded silica (B1680970) sorbent. accustandard.comnemi.gov The phenylurea compounds are retained on the solid phase while the bulk of the water and other polar components pass through. After the sample is loaded, the cartridge is washed to remove any remaining interferences. The retained analytes are then eluted from the cartridge using a small volume of an organic solvent, typically methanol or acetonitrile. chromatographyonline.comaccustandard.comnemi.gov This eluate, which contains the concentrated analytes, is then further concentrated and analyzed by HPLC. accustandard.com
The efficiency of SPE can be influenced by the sample matrix; for example, high levels of dissolved solids in surface water can sometimes improve recovery rates for phenylureas compared to cleaner laboratory water. nih.gov This technique is a cornerstone of official methods, such as US EPA Method 532 for the determination of phenylurea compounds in drinking water. newpaltz.k12.ny.usaccustandard.com
Table 3: Common Parameters for SPE of Phenylurea Compounds
| Parameter | Description | Reference |
|---|---|---|
| Primary Application | Sample pre-concentration and purification from aqueous matrices (drinking water, soft drinks, etc.) | chromatographyonline.comnemi.gov |
| Sorbent Material | C18 (Octadecyl) bonded silica cartridges or disks | chromatographyonline.comnih.govaccustandard.com |
| Carbopack B | researchgate.net | |
| Conditioning Solvents | Acetonitrile, Methanol, and triple-distilled water | chromatographyonline.com |
| Sample Volume | Typically 20 mL to 500 mL | chromatographyonline.comaccustandard.comnemi.gov |
| Elution Solvent | Methanol or Acetonitrile | chromatographyonline.comaccustandard.comnemi.gov |
| Result | Concentration of analytes and removal of matrix interferences prior to HPLC analysis | |
Computational and Theoretical Chemistry Investigations on 1 Cyano 3 Phenylurea
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Cyano-3-phenylurea. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), can be employed to optimize the geometry of this compound and calculate its electrostatic potential maps. This information is crucial for understanding how the molecule interacts with other molecules, for instance, in designing derivatives with enhanced hydrogen-bonding capabilities.
DFT studies have also been utilized to explain the selectivity of other phenylurea herbicides, demonstrating the utility of this method in understanding the structure-activity relationships within this class of compounds. nih.gov The application of DFT can also aid in predicting various molecular properties that are essential for drug design and material science.
Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a computationally less demanding alternative to ab initio methods for studying molecular orbitals. nih.govgaussian.com These methods are widely used for the development of molecularly imprinted polymers (MIPs) and have been applied to study various organic molecules. nih.gov While less common than AM1 and PM3, other semi-empirical methods are also available for such investigations. nih.gov The choice between these methods often depends on the specific system and the desired accuracy of the results. nih.govacs.org
For instance, a comparison between AM1 and PM3 methods was conducted in the theoretical studies of selected derivatives of 5-(4-X-Phenylazo)-3-Cyano-1-(H or Ethyl)-6-Hydroxy-4-Methyl-2-Pyridone to predict their photofading properties. scirp.org Such comparative studies help in selecting the most appropriate method for a particular research question.
Density Functional Theory (DFT) for Electronic Structure and Properties
Molecular Orbital (MO) Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. A key aspect of this theory is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netacs.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
Theoretical calculations, often performed using DFT methods, can determine the energies of the HOMO and LUMO. researchgate.netmaterialsciencejournal.org For example, in a study of fenuron (B33495) (1,1-Dimethyl-3-phenylurea), the HOMO-LUMO gap was calculated to be 5.19 eV, indicating a stable molecule with low reactivity. researchgate.net The HOMO-LUMO gap is a critical parameter in the design of molecules with specific optical and electronic properties. researchgate.net
Table 1: Frontier Molecular Orbital Data for Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method |
| Fenuron | -6.27 | -1.00 | 5.27 | DFT/B3LYP/6-311++G(d,p) |
| Selpercatinib | -5.58 | -1.69 | 3.90 | B3LYP/6-311+G(2d,p) |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | -7.06 | -2.52 | 4.54 | DFT/B3LYP/6-311G(d,p) |
This table presents frontier molecular orbital data for compounds structurally related to this compound, as direct computational data for the target compound was not available in the search results. The data illustrates the typical energy ranges and gaps observed in similar molecular structures. researchgate.netmaterialsciencejournal.orgnih.gov
The electron density distribution within a molecule provides valuable information about its chemical reactivity. Regions with high electron density are susceptible to electrophilic attack, while regions with low electron density are prone to nucleophilic attack. Computational methods can be used to calculate and visualize the electron density distribution. researchgate.net
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations
Advanced Electronic Structure Analysis
Advanced electronic structure analysis encompasses a variety of theoretical methods that provide a deeper understanding of the electronic properties of a molecule. These methods go beyond standard HOMO-LUMO analysis and can include calculations of various quantum chemical descriptors.
Global quantum chemical identifiers such as electronegativity (χ), chemical potential (µ), global hardness (η), global softness (σ), and the global electrophilicity index (ω) can be derived from the HOMO and LUMO energy values. materialsciencejournal.org These descriptors provide a more comprehensive picture of the molecule's reactivity and stability. materialsciencejournal.orgnih.gov For example, a higher value for global hardness, which is related to a larger HOMO-LUMO gap, indicates greater stability. materialsciencejournal.org
Natural Bond Orbital (NBO) Analysis for Electronic Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational method that provides insight into the electronic structure of a molecule, including bonding interactions, charge distribution, and the degree of electron delocalization. numberanalytics.com This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) entities, which align with the familiar Lewis structure concept. numberanalytics.comuni-muenchen.de
The NBO analysis provides a quantitative measure of this delocalization by calculating the stabilization energy (E(2)) associated with each donor-acceptor interaction. Higher E(2) values indicate stronger interactions. For example, the interaction between a nitrogen lone pair (donor) and the carbonyl π* orbital (acceptor) would be expected to have a significant E(2) value, confirming the delocalization of electron density.
Furthermore, NBO analysis provides natural population analysis (NPA), which assigns partial charges to each atom in the molecule. uni-muenchen.deicm.edu.pl This information is crucial for understanding the molecule's electrostatic properties and reactivity. In this compound, the oxygen atom of the carbonyl group and the nitrogen of the cyano group are expected to carry significant negative charges, making them potential sites for electrophilic attack. Conversely, the carbonyl carbon and the hydrogen atoms attached to the nitrogens would likely exhibit positive charges.
Table 1: Illustrative NBO Analysis Data for a Phenylurea-type Moiety
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (1) N | π* (C=O) | > 50 |
| LP (1) N | σ* (C-N) | ~ 5 |
| π (C=C) phenyl | π* (C=O) | ~ 2-5 |
| π (C=C) phenyl | π* (C≡N) | ~ 1-3 |
Note: The values in this table are illustrative and represent typical stabilization energies for interactions in molecules with similar functional groups. Actual values for this compound would require specific computational calculations.
This table illustrates the expected dominant delocalization from the nitrogen lone pair to the carbonyl group, a characteristic feature of amides and ureas. The smaller E(2) values for interactions involving the phenyl ring and cyano group indicate a lesser but still present degree of electronic communication across the molecule.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP at any given point in the space surrounding a molecule represents the force experienced by a positive test charge, arising from the molecule's electron and nuclear charge distribution. uni-muenchen.demdpi.com
The MEP is typically mapped onto a constant electron density surface of the molecule, with different colors representing varying potential values. uni-muenchen.de Generally, regions of negative electrostatic potential, shown in red and yellow, are susceptible to electrophilic attack, while areas of positive potential, depicted in blue, are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would highlight several key reactive sites. The most negative potential is expected to be concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, due to the high electronegativity of these atoms and the presence of lone pairs. researchgate.net These red-colored regions indicate the most probable sites for interaction with electrophiles or for hydrogen bond donation.
Conversely, the regions of highest positive potential (blue) would be located around the hydrogen atoms of the urea (B33335) moiety (N-H groups). researchgate.net These sites are the most likely to be involved in hydrogen bonding as donor atoms. The phenyl ring would exhibit a mixed potential, with the π-electron cloud creating a region of negative potential above and below the plane of the ring, while the ring's hydrogen atoms would be associated with positive potential.
Table 2: Predicted MEP Maxima and Minima for this compound
| Region | Predicted Potential | Color on MEP Map | Implied Reactivity |
| Carbonyl Oxygen (O) | Most Negative (Vs,min) | Red | Electrophilic Attack / H-bond Acceptor |
| Cyano Nitrogen (N) | Negative (Vs,min) | Red/Yellow | Electrophilic Attack / H-bond Acceptor |
| Urea N-H Hydrogens | Most Positive (Vs,max) | Blue | Nucleophilic Attack / H-bond Donor |
| Phenyl Ring (π-system) | Negative | Yellow/Green | Electrophilic Attack |
| Phenyl Ring Hydrogens | Positive | Blue/Green | Nucleophilic Attack |
Note: The specific values for Vs,min and Vs,max would be determined through quantum chemical calculations.
The MEP analysis, therefore, provides a clear and intuitive picture of the charge distribution and potential reactive sites of this compound, complementing the insights gained from NBO analysis.
Conformational Analysis and Energetic Landscapes
The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Conformational analysis of this compound involves exploring the potential energy surface (PES) by rotating around its single bonds to identify stable conformers and the energy barriers that separate them.
For phenylurea derivatives, key rotational barriers exist around the C(sp²)-N bond of the urea moiety and the N-C(aryl) bond. researchgate.net The rotation around the C-N bonds of the urea group is generally hindered due to the partial double bond character resulting from the delocalization of nitrogen lone pairs into the carbonyl group, with reported energy barriers in the range of 8-10 kcal/mol for similar compounds. researchgate.net
The conformational preferences of the urea group itself can be described as cis or trans with respect to the arrangement of the substituents on the nitrogen atoms relative to the C=O bond. Further conformational diversity arises from the orientation of the phenyl group relative to the urea plane, often described as syn or anti (or cis and trans in some literature). researchgate.netacs.org
In phenylurea, computational studies have shown that a trans isomer with a syn geometry (where the phenyl ring is oriented towards the carbonyl oxygen) can be a low-energy conformation. researchgate.net The presence of the cyano group in this compound will influence the conformational landscape. Intramolecular hydrogen bonding and steric interactions will play a crucial role in determining the relative energies of different conformers. For instance, a conformation allowing for an intramolecular hydrogen bond between one of the N-H protons and the nitrogen of the cyano group could be particularly stable.
The energetic landscape can be mapped by performing relaxed energy surface scans, where the energy is calculated as a function of specific dihedral angles. acs.org These calculations can reveal the global minimum energy conformation as well as other local minima and the transition states connecting them.
Table 3: Key Dihedral Angles and Expected Conformational Isomers of this compound
| Dihedral Angle | Description | Expected Stable Conformations |
| C(O)-N-C(phenyl)-C | Rotation of the phenyl group | syn (planar) and non-planar (twisted) conformers |
| H-N-C(O)-N | Orientation of the N-H bond relative to the carbonyl | cis and trans conformers |
| N-C(O)-N-C(cyano) | Orientation of the cyano group | cis and trans conformers |
The relative populations of these conformers at a given temperature can be estimated from their calculated free energies. Understanding the conformational preferences is essential as different conformers may exhibit different reactivities and biological activities.
Theoretical Studies on Nonlinear Optical (NLO) Properties
Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, such as optical switching and signal processing. nih.govscielo.org.mx Organic molecules, particularly those with a donor-π-acceptor (D-π-A) architecture, often exhibit large NLO responses. analis.com.my The NLO properties arise from the interaction of the molecule's electron cloud with the oscillating electric field of intense light, leading to a nonlinear polarization.
This compound possesses structural features that suggest potential NLO activity. The phenyl group can act as a π-conjugated bridge, while the urea and cyano moieties can function as donor and acceptor groups, respectively. The intramolecular charge transfer (ICT) from the donor to the acceptor through the π-system is a key mechanism for generating a large NLO response. scielo.org.mx
Theoretical calculations, typically using Density Functional Theory (DFT), are employed to predict the NLO properties of molecules. nih.govanalis.com.my The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a direct measure of the second-order NLO activity. analis.com.my
For a molecule to have a non-zero β value, it must be non-centrosymmetric. While an individual molecule of this compound is non-centrosymmetric, the bulk material's NLO response will depend on the crystal packing.
Computational studies on similar D-π-A systems have shown that the strength of the donor and acceptor groups, as well as the length and nature of the π-conjugated bridge, significantly influence the β value. scielo.org.mx The presence of the electron-withdrawing cyano group and the electron-donating potential of the phenylurea system in this compound suggests a significant ICT character, which is a prerequisite for a high NLO response. The HOMO-LUMO energy gap is another important indicator; smaller energy gaps are generally associated with larger β values. nih.govscielo.org.mx
Table 4: Calculated NLO Properties for a Hypothetical D-π-A Molecule Similar to this compound
| Property | Symbol | Typical Calculated Value | Unit |
| Dipole Moment | μ | 2 - 10 | Debye |
| Average Polarizability | <α> | 20 - 60 x 10-24 | esu |
| First Hyperpolarizability | βtot | 100 - 1000 x 10-30 | esu |
| HOMO-LUMO Energy Gap | Eg | 2 - 4 | eV |
Note: These values are illustrative and based on data for various organic NLO molecules. analis.com.myresearchgate.net The actual NLO properties of this compound would need to be determined by specific DFT calculations.
Investigation of Tautomeric Equilibria in Related Cyano-Phenylazo-Pyridone Systems
While not directly involving this compound, the study of tautomeric equilibria in structurally related systems, such as 3-cyano-4-phenyl-6-phenyl-2(1H)-pyridones, provides valuable insights into the proton transfer mechanisms and environmental factors that could be relevant to the chemistry of this compound. researchgate.net
Tautomerism involves the migration of a proton, often between a heteroatom and a carbon atom, resulting in two or more interconvertible isomers. In the case of 2(1H)-pyridones, a well-studied tautomeric equilibrium exists between the pyridone (amide) form and the hydroxypyridine (enol) form. researchgate.net The position of this equilibrium is sensitive to factors such as the electronic nature of substituents and the polarity of the solvent. researchgate.net
For instance, in 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridones, the equilibrium between the 2-pyridone and 2-hydroxypyridine (B17775) forms can be evaluated using UV/Vis spectroscopy and quantum chemical calculations. researchgate.net The presence of the cyano group, an electron-withdrawing substituent, influences the electron density distribution and can affect the relative stability of the tautomers. researchgate.net
Solvents play a critical role in stabilizing one tautomer over another. Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. researchgate.net The study of solvatochromism, the change in color of a chemical substance with a change in solvent polarity, is a powerful tool for investigating these equilibria. researchgate.net
Although this compound does not exhibit the same amide-enol tautomerism as pyridones, it can potentially exist in different tautomeric forms involving the cyano and urea moieties, for example, a carbodiimide-like tautomer. The principles learned from the study of related heterocyclic systems are applicable. Computational methods, such as DFT, are crucial for calculating the relative energies of potential tautomers and the energy barriers for their interconversion, thus predicting the position of the tautomeric equilibrium under different conditions. researchgate.net
Synthetic Applications and Derivatization Strategies of 1 Cyano 3 Phenylurea
Role as a Key Synthetic Intermediate in Organic Synthesis
1-Cyano-3-phenylurea serves as a valuable building block in organic synthesis. ontosight.ai Its bifunctional nature, containing both a urea (B33335) and a cyano group, allows for a variety of chemical transformations. The compound is a key intermediate in the creation of more complex molecules, including other substituted ureas and precursors for potent reagents used in modern synthesis. ontosight.aiacs.org For example, the related compound phenylurea is the starting material for N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), a widely used electrophilic cyanating agent. acs.org The accessibility and reactivity of compounds like this compound make them important tools for chemists constructing elaborate molecular frameworks. ontosight.ai
**6.2. Derivatization to Access Diverse Urea and Cyanated Compounds
The structure of this compound can be chemically modified to produce a wide array of other useful compounds. These derivatization strategies leverage the reactivity of the cyano group and the urea backbone to generate diverse molecular structures.
The synthetic methodology used to prepare this compound is broadly applicable to the creation of other 1-cyano-3-arylureas. orgsyn.orgresearch-solution.com The general method involves the condensation of an appropriate aryl isocyanate with cyanamide (B42294) in an alkaline aqueous solution. orgsyn.org This reaction provides a direct and efficient route to various substituted analogs. For instance, 1-cyano-3-α-naphthylurea can be prepared from α-naphthyl isocyanate in high yield using this procedure. orgsyn.org
Table 1: Synthesis of 1-Cyano-3-arylureas from Aryl Isocyanates
| Aryl Isocyanate | Product | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| Phenyl isocyanate | This compound | 90-95 (crude) | 127-128 (dec.) | orgsyn.org |
The phenylurea scaffold is a common feature in many biologically active compounds and complex molecules. ajol.infonih.govbohrium.com Syntheses of such derivatives often involve multi-step sequences where the phenylurea moiety is constructed from simpler precursors. ajol.info A common strategy for producing unsymmetrical arylurea derivatives involves reacting an amine with an isocyanate or an isocyanate surrogate. tandfonline.comtandfonline.com For example, a series of N-(3-benzylamino-2-cyano-3-methylthio-acrylyl)-N'-(substituted phenyl)ureas were synthesized starting from substituted anilines, which were first converted to substituted phenylureas and then subjected to a series of further reactions to build the final complex structure. ajol.info Similarly, novel phenylurea derivatives with potential insecticidal activity have been synthesized by linking different active groups, starting from substituted phenyl isocyanates and reacting them with hydrazide intermediates. nih.gov These methods highlight the modularity of phenylurea synthesis, allowing for the creation of a large library of derivatives by varying the starting aniline (B41778) and isocyanate components. tandfonline.comtandfonline.com
N-Cyano-N-phenyl-p-methylbenzenesulfonamide, commonly known as NCTS, is a stable and user-friendly electrophilic cyanating reagent used extensively in modern organic synthesis. researchgate.netrsc.orgnih.gov It is readily prepared on a large scale from the inexpensive starting material phenylurea, not this compound, by reacting it with p-toluenesulfonyl chloride (TsCl) in pyridine. acs.orgresearchgate.netgoogle.com This transformation converts a simple urea into a powerful reagent capable of transferring a cyano group to a wide variety of substrates. researchgate.net The preparation of NCTS avoids the use of highly toxic cyanogen (B1215507) halides, making it a safer alternative for cyanation reactions. researchgate.net NCTS has been successfully employed in the rhodium-catalyzed C-H cyanation of arenes and vinylic systems, as well as the cyanation of Grignard reagents, to produce valuable nitrile-containing molecules. researchgate.netrsc.orgnih.gov The byproduct of these reactions, N-phenyl-p-toluenesulfonamide, is considered environmentally benign. researchgate.net
**6.3. Integration into Complex Molecular Architectures
The phenylurea group, often bearing a cyano substituent, is a key structural element that can be incorporated into larger, more complex molecules, particularly heterocyclic systems. This integration often leverages the reactivity of the cyano and urea functionalities to direct cyclization reactions.
The cyano-phenylurea unit serves as a valuable synthon for the construction of various heterocyclic rings. For example, the phenylurea moiety has been integrated into pyrimido[5,4-d]pyrimidine (B1612823) systems. In one synthesis, phenyl isocyanate was reacted with 2,3-diaminomaleonitrile to yield 1-(2-amino-1,2-dicyanovinyl)-3-phenylurea, an intermediate containing the core phenylurea structure. rsc.org This intermediate was then cyclized with aldehydes to form a series of 4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-diones. rsc.org
In another line of research, a series of novel cyanopyridine derivatives containing the phenylurea unit were synthesized in high yields. bohrium.com The synthesis began with phenylurea-substituted acetophenone (B1666503) derivatives, which were converted to chalcones and subsequently reacted with malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) to construct the substituted 2-amino-3-cyanopyridine (B104079) ring system. bohrium.com This demonstrates the utility of the phenylurea group as a scaffold upon which complex heterocyclic structures can be built.
Table 2: Example of Heterocyclic Synthesis Involving a Phenylurea Moiety
| Reactants | Product | Heterocyclic System | Reference |
|---|---|---|---|
| 1-(2-amino-1,2-dicyanovinyl)-3-phenylurea, Aldehydes | 4-Imino-6-substituted-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-diones | Pyrimido[5,4-d]pyrimidine | rsc.org |
Integration into Complex Molecular Architectures
Design Principles for Agrochemicals Incorporating Phenylurea Units (Excluding Efficacy)
The phenylurea scaffold is a foundational structural motif in the design of numerous agrochemicals, particularly herbicides. researchgate.net The core principle behind their design lies in the strategic modification of the basic N-phenyl-N'-alkyl-N'-alkoxyurea structure to modulate physical, chemical, and biological properties, thereby influencing their interaction with target sites, without discussing efficacy. The herbicidal action of these compounds is often based on their ability to inhibit photosynthesis. researchgate.net
Key design principles involve:
Substitution on the Phenyl Ring: The nature, position, and number of substituents on the aromatic ring are critical. Halogen atoms (such as chlorine or bromine), trifluoromethyl groups, or other electron-withdrawing groups are frequently introduced. These substitutions can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. For instance, the degradation of phenylurea herbicides can be influenced by the photolysis of the C-X bond on the aromatic ring, where X is a substituent. researchgate.net
N'-Substituents: The substituents on the second urea nitrogen atom (N') are crucial for fine-tuning the molecule's properties. Typically, these are a combination of methyl and methoxy (B1213986) groups. The presence and nature of these alkyl and alkoxy groups influence the compound's binding affinity to its target protein.
Bioisosterism and Active Group Linkage: A common strategy in modern agrochemical design is the application of bioisosterism, where one part of the molecule is replaced by another with similar physical or chemical properties. mdpi.comnih.gov In the context of phenylureas, this could involve replacing the phenyl ring with other aromatic or heteroaromatic systems. mdpi.com Another approach is the "active groups linkage" method, where the phenylurea core is linked to other known active chemical fragments to create hybrid molecules with novel properties. mdpi.comnih.gov
Thermal and Chemical Stability: Phenylurea derivatives are known for their high chemical stability, but they can be susceptible to thermal degradation, which often involves the cleavage of the HN-CO bond. researchgate.netresearchgate.net Design considerations, therefore, include creating structures that are stable under environmental conditions but can be degraded through defined pathways to avoid long-term persistence. researchgate.net Derivatization is sometimes necessary to create more thermostable products for certain types of analysis, such as gas chromatography. researchgate.net
The following table summarizes the structural characteristics of several common phenylurea herbicides, illustrating the design principles discussed.
| Herbicide Name | Phenyl Ring Substituents | N'-Substituents | Key Structural Feature |
| Diuron | 3,4-dichloro | N',N'-dimethyl | Dichloro substitution on the phenyl ring. |
| Linuron | 3,4-dichloro | N'-methoxy, N'-methyl | Presence of a methoxy group on the urea nitrogen. |
| Isoproturon | 4-isopropyl | N',N'-dimethyl | Isopropyl group on the phenyl ring. |
| Chlortoluron | 3-chloro-4-methyl | N',N'-dimethyl | Combination of chloro and methyl substituents. |
| Fluometuron | 3-(trifluoromethyl) | N',N'-dimethyl | Trifluoromethyl group for high electron withdrawal. |
Functionalization for Advanced Material Applications (General Urea Context)
The urea functional group (–NH–CO–NH–) is a versatile building block in materials science, primarily due to its ability to form strong, directional, and multiple hydrogen bonds. This characteristic allows for the creation of self-assembling supramolecular structures and highly organized polymer networks.
Research into the functionalization of urea for advanced materials includes several key areas:
Polymer Synthesis: Cyanourea (B7820955) compounds, including this compound, have been explored as precursors for polymeric materials. google.com These compounds can be polymerized at room temperature or cured by heating above 90°C to form thermoset materials. google.com The resulting polymers, which can feature recurring N,N'-biscarbamyl-N-cyanoguanidine units, are developed for applications such as one-component adhesives, sealants, and coatings. google.com The polymerization can be carried out in bulk or in organic solvents like N-methylpyrrolidone or N,N-dimethylformamide. google.com
Surface Modification of Natural Polymers: The hydroxyl groups present in natural polysaccharides like maltodextrin (B1146171) can be functionalized with urea. sciforum.netresearchgate.net This derivatization is often achieved through a one-pot process that introduces terminal amide groups onto the polymer surface. sciforum.netresearchgate.net The resulting urea-functionalized polysaccharides exhibit altered properties, such as increased pH and enhanced solubility in polar solvents. sciforum.netresearchgate.net These modifications create a more stable material and provide reactive functional groups for further conjugation with other molecules, opening up potential applications in the development of novel biomaterials. sciforum.netresearchgate.net
Enhanced Adsorption in Nanomaterials: The surface functionalization of advanced materials like Ti₃C₂Tₓ MXene with urea or urea-like moieties can significantly enhance their performance in specific applications. acs.orgntu.edu.sg For instance, functionalizing MXene surfaces with molecules containing urea-like structures can improve their capacity for adsorbing pollutants from aqueous solutions. acs.org Density functional theory (DFT) studies have indicated that certain surface terminations on MXene show a strong interaction with urea, which is key to its potential as a sorbent material. ntu.edu.sg
The table below outlines various applications of functionalized ureas in materials science.
| Application Area | Urea Functionalization Strategy | Resulting Material/Property | Potential Use |
| Adhesives & Coatings | Polymerization of cyanourea compounds. google.com | Thermoset polymers with N,N'-biscarbamyl-N-cyanoguanidine units. google.com | One-component adhesives, sealants. google.com |
| Biomaterials | Derivatization of polysaccharide hydroxyl groups with urea. sciforum.netresearchgate.net | Increased pH, enhanced solubility, reactive amide surface groups. sciforum.netresearchgate.net | Drug delivery, functional bioconjugates. sciforum.netresearchgate.net |
| Environmental Remediation | Surface functionalization of Ti₃C₂Tₓ MXene with urea/urea-like moieties. acs.orgntu.edu.sg | Enhanced adsorption capacity for aqueous pollutants. ntu.edu.sg | Water purification, sorbent materials for dialysis. ntu.edu.sg |
Green Chemistry Principles in the Synthesis of 1 Cyano 3 Phenylurea
Development of Environmentally Benign Synthetic Routes
The development of environmentally benign synthetic routes for ureas, including 1-Cyano-3-phenylurea, focuses on avoiding toxic reagents traditionally used in their synthesis. researchgate.net A significant advancement is the move away from hazardous isocyanates and their precursor, the highly toxic phosgene (B1210022) gas. researchgate.nettandfonline.com
One prominent green strategy involves the use of isocyanate surrogates that can be generated in situ under milder and safer conditions. A notable example is the use of 3-substituted-1,4,2-dioxazol-5-ones as precursors to isocyanates. researchgate.nettandfonline.com For the synthesis of substituted phenylureas, a 3-phenyl-1,4,2-dioxazol-5-one (B8146842) can react with an appropriate amine. tandfonline.com This method is considered a phosgene- and metal-free synthesis. tandfonline.com The reaction proceeds in the presence of a non-toxic base like sodium acetate (B1210297) and a green solvent such as methanol (B129727), under mild heating. tandfonline.com This approach successfully produces a variety of unsymmetrical phenylureas in moderate to excellent yields, often without the formation of significant symmetrical byproducts which are common in traditional methods. researchgate.nettandfonline.com
Another approach mentioned in patent literature for related compounds involves using N-cyano-N-phenyl-p-toluenesulfonamide as an environmentally friendly cyanylation agent. google.com This reagent itself can be prepared from phenylurea, suggesting potential pathways for greener synthesis of cyano-substituted ureas. google.com These methods represent a shift towards processes that are inherently safer and generate less toxic waste.
Table 1: Comparison of Synthetic Precursors for Phenylurea Synthesis
| Precursor Type | Traditional Method (Example) | Green Alternative (Example) | Key Advantages of Green Alternative |
|---|---|---|---|
| Isocyanate Source | Phenyl isocyanate (often from phosgene) | 3-Phenyl-1,4,2-dioxazol-5-one | Avoids use of highly toxic phosgene; in situ generation improves safety. researchgate.nettandfonline.com |
Atom Economy and Waste Minimization in Urea (B33335) Formation
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. fiveable.mewordpress.com A high atom economy signifies minimal waste generation, as most atoms from the starting materials become part of the product. jocpr.comacs.org This is a key metric for evaluating the sustainability of a synthetic route. fiveable.mewjpps.com
In the context of this compound synthesis, atom economy can be significantly improved by choosing appropriate reaction types. Addition reactions, for example, are inherently 100% atom-economical in theory. The synthesis of a urea from an isocyanate and an amine is an addition reaction. However, the waste generated during the synthesis of the isocyanate precursor itself must be considered.
The use of 3-substituted dioxazolones as isocyanate surrogates offers a good example of improved atom economy. tandfonline.com In this reaction, the dioxazolone decomposes to form the isocyanate and carbon dioxide (CO₂).
Reaction: Phenyl-dioxazolone + Amine → Phenylurea + CO₂
While CO₂ is a byproduct, it is a low-toxicity, gaseous substance that is less harmful than the byproducts of many traditional methods. More importantly, this route avoids the use of stoichiometric reagents that would generate significant salt waste. tandfonline.com Many of these reactions also allow for the simple filtration of the product, which avoids the need for chromatographic purification and thus reduces the large volumes of solvent waste associated with it. researchgate.nettandfonline.com This minimization of byproducts and simplification of purification directly contributes to waste minimization, a critical goal of green chemistry. tradebe.comfiveable.me
Utilization of Sustainable Reagents and Solvents
The choice of reagents and solvents is a critical factor in the environmental impact of a synthetic process. skpharmteco.com Green chemistry promotes the use of non-toxic, renewable, and recyclable materials. tradebe.comacs.org
In modern, greener syntheses of phenylureas, hazardous solvents like dimethylformamide (DMF) and chlorinated solvents are being replaced with more sustainable alternatives. tandfonline.comskpharmteco.com Research has shown that solvents like methanol (MeOH), ethanol (B145695) (EtOH), and even water can be effective for these reactions. tandfonline.com Methanol, in particular, has been highlighted as a suitable solvent that provides good solubility for the non-toxic alkaline salts (like sodium acetate) used as catalysts, while often allowing the desired urea product to precipitate for easy, solvent-sparing filtration. tandfonline.com
The use of benign and recyclable reagents is also paramount. hymasynthesis.com Instead of strong, hazardous bases, milder and non-toxic bases such as sodium acetate (NaOAc) are employed. tandfonline.com An additional benefit of this system is the potential to recycle both the solvent (methanol) and the base (sodium acetate), further enhancing the sustainability of the process. tandfonline.com
Table 2: Selection of Green Solvents in Phenylurea Synthesis
| Solvent | Classification | Rationale for Use | Citation |
|---|---|---|---|
| Methanol (MeOH) | Preferred | Good solubility for reagents, allows product precipitation, recyclable. | tandfonline.com |
| Ethanol (EtOH) | Usable | Renewable resource, less toxic than many traditional solvents. | tandfonline.com |
| Ethyl Acetate (EtOAc) | Preferred | Low toxicity, effective for the reaction. | tandfonline.com |
Energy Efficient Methodologies (e.g., Visible-Light-Induced Transformations)
A key principle of green chemistry is to increase energy efficiency by conducting reactions at ambient temperature and pressure whenever possible. tradebe.comacs.org This reduces the environmental and economic costs associated with heating and cooling processes.
A cutting-edge, energy-efficient approach for the synthesis of ureas involves visible-light-induced transformations. mdpi.com This photoredox catalysis strategy uses visible light, an abundant and renewable energy source, to drive chemical reactions under very mild conditions. mdpi.comsioc-journal.cn Specifically, the synthesis of unsymmetrical ureas has been achieved through the visible-light-induced decarboxylation of dioxazolones. mdpi.comresearchgate.net
In this method, a mixture of a dioxazolone and an amine in a solvent like methanol is irradiated with a simple blue LED light at room temperature. researchgate.net The reaction proceeds efficiently to furnish the desired urea product in high yields without the need for any external photocatalyst or high temperatures. mdpi.com This represents a significant improvement in energy efficiency over conventional methods that require heating. mdpi.comresearchgate.net The development of such catalyst-free photochemical pathways is a major step towards cleaner and more sustainable chemical synthesis. mdpi.com
Conclusion and Future Research Directions
Summary of Current Research Status of 1-Cyano-3-phenylurea
This compound, a member of the urea (B33335) class of compounds with the molecular formula C8H7N3O, is a subject of interest in organic and medicinal chemistry. ontosight.ainih.gov The primary synthesis route involves the reaction of phenyl isocyanate with cyanamide (B42294). ontosight.aiorgsyn.org This method has been well-documented and provides a reliable means of obtaining the compound. orgsyn.org Variations in reaction conditions and the use of different starting materials have been explored to optimize yield and purity. ontosight.ai
The compound is known to have a melting point in the range of 122–128°C, at which it also decomposes. orgsyn.orggoogle.com This thermal instability is a key characteristic, influencing its handling and potential applications. google.com Research has also touched upon its potential biological activities, including enzyme inhibition and antimicrobial effects, though these areas require more in-depth investigation. ontosight.ai Structurally, it serves as a precursor for more complex molecules and has been used in the synthesis of heterocyclic compounds and polymers. orgsyn.orggoogle.com Its reactivity is largely centered around the cyano and urea functional groups. ontosight.ai
Emerging Avenues in Synthetic Methodology Development
While the traditional synthesis of this compound is effective, modern research is exploring more efficient and environmentally friendly approaches. ontosight.ai One emerging area is the development of metal-free synthetic methods. ontosight.ai These methods aim to reduce reliance on potentially toxic and expensive metal catalysts. For instance, a metal-free approach utilizing carbon monoxide as a C1 building block at atmospheric pressure and room temperature has been reported for the synthesis of various ureas, including this compound. ontosight.ai
Another avenue of development is the use of isocyanate surrogates to avoid handling hazardous isocyanates directly. tandfonline.com For example, 3-substituted dioxazolones can serve as precursors to in-situ generated isocyanate intermediates under mild conditions, which can then react with amines to form unsymmetrical ureas. tandfonline.com Research into solid-phase synthesis techniques could also offer advantages in terms of purification and automation. Furthermore, flow chemistry presents an opportunity for the continuous and scalable production of this compound with improved safety and control over reaction parameters.
Prospects for Advanced Characterization Techniques
The characterization of this compound and its derivatives can be significantly enhanced by the application of advanced analytical techniques. While standard methods like NMR, IR, and mass spectrometry are routinely used, more sophisticated techniques can provide deeper structural and functional insights.
Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. Solid-state NMR would be invaluable for studying the compound in its solid form, providing information about its crystalline packing and polymorphism.
Advanced mass spectrometry techniques, like tandem mass spectrometry (MS/MS), can be used to elucidate fragmentation pathways, which is crucial for the structural confirmation of reaction products and for identifying potential impurities. High-resolution mass spectrometry (HRMS) is already used for determining the exact mass and elemental composition. publish.csiro.au
Computational Chemistry in Predicting and Understanding Reactivity
Computational chemistry offers powerful tools to predict and understand the reactivity of this compound. Density Functional Theory (DFT) calculations can be used to model the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. This information is vital for predicting its reactivity towards various reagents.
For instance, computational models can be used to study the mechanisms of cycloaddition reactions involving the cyano group, helping to predict the feasibility and stereochemical outcome of such reactions. nih.gov Molecular dynamics simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvents or other reactants.
Furthermore, computational methods can be used to predict spectroscopic data (NMR, IR) for proposed structures, which can then be compared with experimental data for verification. This synergy between computational prediction and experimental validation can accelerate the discovery of new reactions and applications for this compound.
Potential for Novel Applications in Chemical Science
The unique combination of a cyano and a urea functional group in this compound opens up possibilities for novel applications in various areas of chemical science.
Coordination Chemistry : The nitrogen atoms in both the cyano and urea moieties can act as potential coordination sites for metal ions. This suggests that this compound could be utilized as a ligand for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in catalysis, gas storage, and separation.
Supramolecular Chemistry : The N-H groups of the urea moiety are excellent hydrogen bond donors, while the carbonyl oxygen and the cyano nitrogen can act as hydrogen bond acceptors. This makes this compound an interesting building block for the construction of well-defined supramolecular assemblies through hydrogen bonding. rsc.org
Materials Science : The ability of this compound to undergo polymerization upon heating suggests its potential use as a monomer for the synthesis of novel polymers. google.com These polymers, containing both urea and cyano functionalities, could exhibit interesting thermal and mechanical properties, making them suitable for applications as adhesives, sealants, or coatings. google.com The cyano groups could also be chemically modified post-polymerization to introduce other functionalities.
Agrochemicals : Phenylurea derivatives are a known class of herbicides. epa.gov this compound itself is a photoproduct of the herbicide thidiazuron. epa.gov Further investigation into its biological activity and the synthesis of related derivatives could lead to the development of new agrochemicals.
Q & A
Q. How can researchers ensure reproducibility when scaling up the synthesis of this compound from milligram to gram quantities?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress.
- Quality Control : Implement HPLC purity checks at each step.
- Scale-Up Protocol : Maintain consistent stirring rates and heating/cooling gradients. Document deviations in reaction logs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
